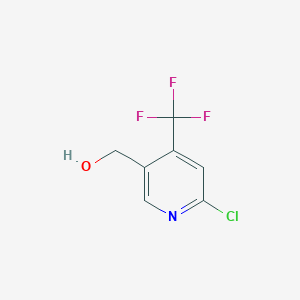
(6-Chloro-4-(trifluoromethyl)pyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Chloro-4-(trifluoromethyl)pyridin-3-yl)methanol is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 6th position, a trifluoromethyl group at the 4th position, and a methanol group at the 3rd position of the pyridine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-4-(trifluoromethyl)pyridin-3-yl)methanol typically involves the introduction of the chloro, trifluoromethyl, and methanol groups onto the pyridine ring. One common method involves the nucleophilic substitution reaction of a suitable pyridine precursor with chloro and trifluoromethyl reagents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution process. The resulting intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride to introduce the methanol group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control, solvent selection, and catalyst usage, to achieve high efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-4-(trifluoromethyl)pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group yields aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
(6-Chloro-4-(trifluoromethyl)pyridin-3-yl)methanol has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals
Mechanism of Action
The mechanism of action of (6-Chloro-4-(trifluoromethyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups enhance the compound’s ability to bind to target proteins, enzymes, or receptors, thereby modulating their activity. The methanol group can participate in hydrogen bonding, further stabilizing the interaction with the target. These interactions can lead to various biological effects, such as enzyme inhibition, receptor activation, or signal transduction modulation .
Comparison with Similar Compounds
Similar Compounds
- (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol
- (6-(Trifluoromethyl)pyridin-3-yl)methanol
- (4-(Trifluoromethyl)pyridin-3-yl)methanol
- (6-Methoxypyridin-3-yl)methanol
Uniqueness
(6-Chloro-4-(trifluoromethyl)pyridin-3-yl)methanol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications. Additionally, the methanol group provides a site for further chemical modification, allowing the synthesis of a wide range of derivatives with tailored properties .
Properties
Molecular Formula |
C7H5ClF3NO |
|---|---|
Molecular Weight |
211.57 g/mol |
IUPAC Name |
[6-chloro-4-(trifluoromethyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C7H5ClF3NO/c8-6-1-5(7(9,10)11)4(3-13)2-12-6/h1-2,13H,3H2 |
InChI Key |
SOBAQTNFNVUROK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Cl)CO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















